molecular formula C21H19N3O2S2 B2705484 4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-99-5

4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Número de catálogo: B2705484
Número CAS: 912623-99-5
Peso molecular: 409.52
Clave InChI: HIGYYQQXKUOTEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic small molecule of significant interest in early-stage oncological research, designed around a privileged medicinal chemistry scaffold. The core structure incorporates a thiazolo[5,4-b]pyridine ring system, a heterocyclic motif recognized for its diverse biological activities. Compounds featuring the thiazole nucleus, including those found in clinical agents like dasatinib, have demonstrated potent anticancer properties by targeting key cellular pathways . This derivative is specifically engineered for investigating potential interactions with DNA and associated enzymes. A closely related thiazole derivative has been shown to exhibit strong cytotoxicity against human liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines, and to bind to calf-thymus DNA via an intercalative mode . Furthermore, such molecules are explored as potential topoisomerase II (Topo II) inhibitors. Topo II is a critical molecular target for several chemotherapeutic agents, as it regulates DNA topology and is essential for cell division . Inhibiting this enzyme can lead to the accumulation of double-strand DNA breaks, triggering apoptosis in cancerous cells. This product is intended for use in biochemical research and high-throughput screening campaigns to elucidate novel mechanisms of action and identify new leads for targeted cancer therapy. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-ethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-3-15-6-9-17(10-7-15)28(25,26)24-18-11-8-16(13-14(18)2)20-23-19-5-4-12-22-21(19)27-20/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGYYQQXKUOTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core[_{{{CITATION{{{2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiazoles and pyridine derivatives, under specific reaction conditions[{{{CITATION{{{3{Recent advances in the synthesis of thiazolo[4,5-b]pyridines Part 2 ](https://linkspringercom/content/pdf/101007/s10593-024-03307-1pdf){{{CITATION{{{_3{Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2 ...](https://link.springer.com/content/pdf/10.1007/s10593-024-03307-1.pdf).

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and enhance efficiency. Additionally, the use of green chemistry principles, such as the minimization of hazardous reagents and waste, can contribute to a more sustainable production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify its structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines

Aplicaciones Científicas De Investigación

Pharmacological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Derivatives of thiazolo[5,4-b]pyridine have shown notable antibacterial properties. The compound may demonstrate effectiveness against various bacterial strains, potentially outperforming standard antibiotics like ampicillin and streptomycin in specific assays .
  • Anticancer Potential : The sulfonamide group in the compound is believed to inhibit certain enzymes involved in cancer progression. Preliminary studies suggest that this compound may interfere with phosphoinositide 3-kinase (PI3K) pathways, which are crucial in tumor growth and survival .

Medicinal Chemistry

The compound is investigated for its potential as an anticancer agent due to its ability to inhibit PI3K enzymes. The thiazolo[5,4-b]pyridine scaffold is particularly notable for its broad spectrum of pharmacological activities, making it a significant focus in medicinal chemistry.

Biochemical Pathways

Thiazolo[5,4-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may affect multiple biochemical pathways. The electron-deficient aryl group can enhance interactions with specific targets, such as lys802 in PI3Kα, leading to potential therapeutic effects.

Antidiabetic Research

Similar compounds have been synthesized and evaluated for their antidiabetic properties. For instance, derivatives of benzenesulfonamide have shown considerable biological efficacy in animal models compared to established antidiabetic agents like glibenclamide .

Antimicrobial Development

The compound serves as a building block for synthesizing novel heterocyclic compounds with antimicrobial properties. New thiopyrimidine–benzenesulfonamide compounds have been developed with strong antimicrobial characteristics against multidrug-resistant pathogens, indicating the potential for combating antibiotic resistance .

Case Study 1: Anticancer Activity

In vitro studies on thiazolo[5,4-b]pyridine derivatives revealed that certain compounds exhibited significant cytotoxic activity against human liver cancer cell lines (HepG2). The selectivity index values indicated that some derivatives were more effective than traditional chemotherapeutics like methotrexate, showcasing their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

A series of new thiopyrimidine–benzenesulfonamide compounds were tested against various bacterial isolates including E. coli and S. aureus. The results demonstrated that these compounds could effectively inhibit the growth of these pathogens, supporting their development as new antimicrobial agents .

Mecanismo De Acción

The mechanism by which 4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Thiazolo[5,4-b]Pyridine Derivatives as Kinase Inhibitors

c-KIT Inhibition ():

Thiazolo[5,4-b]pyridine derivatives with varying R1 substituents were evaluated for c-KIT inhibition. Notably:

  • Compound 6h (3-(trifluoromethyl)phenyl substituent): Exhibited moderate activity (IC₅₀ = 9.87 µM) due to hydrophobic interactions in the binding pocket .
  • Methylene or urea modifications : Reduced activity (e.g., 6i and 6j), highlighting the importance of direct aryl-amide linkages .
PI3Kα Inhibition ():

Derivatives bearing sulfonamide-substituted aryl groups demonstrated nanomolar potency:

  • Compound 19a (methoxypyridine-morpholinyl thiazolo[5,4-b]pyridine): IC₅₀ = 3.6 nM against PI3Kα .
  • Electron-deficient sulfonamides (e.g., 2,4-difluorophenyl): Enhanced activity via charged interactions with Lys802 .

Comparison to Target Compound : The 4-ethyl group may reduce electron deficiency compared to fluorinated analogs, possibly diminishing potency. However, its bulkier nature could improve selectivity.

Sulfonamide-Containing Analogs in Cancer Therapeutics

Pyrazole-Sulfonamide Hybrids ():

Compounds like 4-((3-Amino-1-substituted-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide (2–8) were synthesized for colon cancer therapy. These hybrids leverage dual-tail strategies for apoptosis induction .

Comparison to Target Compound : While the target compound lacks a pyrazole ring, its sulfonamide group may similarly engage hydrogen bonding with biological targets, as seen in kaempferol’s interaction with GK ().

Structural Modifications and Activity Trends

Role of Substituents:
  • Thiazolo[5,4-b]pyridine core : Critical for scaffold stability and kinase binding .
  • Sulfonamide groups : Electron-deficient aryl substituents (e.g., fluorine) enhance enzymatic inhibition, while alkyl groups (e.g., ethyl) may optimize pharmacokinetics .
  • Linker modifications : Methyl groups (as in the target compound) reduce steric hindrance compared to bulkier substituents .

Data Tables: Comparative Analysis of Key Derivatives

Table 1: Enzymatic Activities of Thiazolo[5,4-b]Pyridine Derivatives

Compound ID Target IC₅₀/Activity Key Structural Features Reference
6h c-KIT 9.87 µM 3-(Trifluoromethyl)phenyl
19a PI3Kα 3.6 nM Methoxypyridine-morpholinyl
19b PI3Kα 4.6 nM 2-Chloro-4-fluorophenyl sulfonamide
Target Compound* Hypothetical N/A 4-Ethylbenzenesulfonamide -

*Predicted based on structural analogs.

Table 2: Impact of Substituents on Activity

Substituent Type Effect on Activity Example Compounds
Electron-deficient aryl sulfonamide ↑ Potency (charged interactions) 19b, 19c
Alkyl sulfonamide ↑ Hydrophobicity, potential ↑ bioavailability Target Compound
Trifluoromethyl Moderate activity (hydrophobic fit) 6h

Actividad Biológica

4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O2S2C_{21}H_{19}N_{3}O_{2}S_{2}, with a molecular weight of approximately 409.5 g/mol. Its structure consists of an ethyl group, a benzenesulfonamide moiety, and a thiazolo[5,4-b]pyridine derivative, which contribute to its unique chemical properties and biological activities .

PropertyValue
Molecular FormulaC21H19N3O2S2C_{21}H_{19}N_{3}O_{2}S_{2}
Molecular Weight409.5 g/mol
CAS Number896679-64-4

Research indicates that compounds containing thiazolo[5,4-b]pyridine structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial potency against strains like Staphylococcus aureus, with selectivity for bacterial topoisomerases without affecting human isoforms .
  • Anticancer Properties : The thiazole moiety has been associated with anticancer effects, suggesting potential applications in cancer therapeutics .
  • Cardiovascular Effects : Some benzenesulfonamide derivatives have demonstrated the ability to modulate perfusion pressure and coronary resistance in isolated heart models, indicating cardiovascular activity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide:

  • Antibacterial Efficacy : A study comparing various thiazole derivatives found that compounds similar to 4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin .
  • Inhibition of Topoisomerases : Specific derivatives were shown to inhibit bacterial topoisomerases with low IC50 values (0.012 μg/mL), highlighting their potential as selective antibacterial agents .
  • Cardiovascular Studies : Experimental designs evaluating the effects of benzenesulfonamide derivatives on perfusion pressure indicated that certain compounds could significantly reduce coronary resistance over time .

Pharmacokinetic Considerations

Pharmacokinetic properties are crucial for understanding the bioavailability and therapeutic potential of 4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide. Theoretical models suggest varying permeability across different cell lines, which could influence its efficacy in clinical settings .

Q & A

Q. Advanced

Step Parameter Optimization Strategy Evidence
CyclizationSolvent SystemUse DMF/EtOH/water (2:1.2:0.4) for improved solubility and reduced side products
Sulfonamide CouplingBase SelectionSubstitute triethylamine with pyridine to enhance nucleophilicity
Cross-CouplingCatalyst SystemEmploy Pd(PPh3_3)4_4 with SPhos ligand for higher coupling efficiency
Contradiction Note : While recommends DMF for coupling, suggests dichloromethane for faster kinetics. Testing both under inert conditions is advised.

What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Advanced
Methodological Approaches :

Analog Synthesis : Modify the ethyl group (e.g., replace with CF3_3) and assess potency changes in enzyme assays .

Crystallographic Mapping : Compare binding modes of analogs using X-ray structures (e.g., sulfonamide interactions with sirtuin active sites) .

Pharmacophore Modeling : Identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) via Schrödinger Suite .

Q. Example SAR Table :

Modification Biological Activity (IC50_{50}) Key Finding
4-Ethyl12 nM (SIRT1 inhibition)Optimal hydrophobic fit
4-CF3_38 nMEnhanced binding via polar interactions
4-OMe>1000 nMLoss of activity due to steric clash

How can contradictory biological activity data across studies be resolved?

Q. Advanced

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .
  • Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to confirm direct target binding .

Case Study : reports sirtuin modulation, while notes apoptosis induction. Cross-validate using siRNA knockdown of sirtuin to isolate mechanism .

What computational methods predict interactions with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model binding to sirtuin’s NAD+^+ pocket, prioritizing poses with sulfonamide-oxygen interactions .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns (GROMACS) to assess residence time .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., ethyl vs. CF3_3) .

Validation : Compare computational predictions with SPR (surface plasmon resonance) binding kinetics (e.g., KD_D = 15 nM vs. predicted 18 nM) .

What role does X-ray crystallography play in understanding this compound’s mechanism?

Q. Advanced

  • Binding Mode Resolution : Crystal structures (e.g., PDB 6JG) reveal sulfonamide oxygen hydrogen-bonding with His363 in sirtuin .
  • Conformational Flexibility : Compare ligand-bound vs. apo structures to identify induced-fit changes (e.g., 2.1 Å backbone shift in sirtuin’s helical domain) .
  • Salt Bridge Analysis : Identify critical interactions (e.g., between the ethyl group and Phe297) for rational design .

Technical Note : Collect data at 100 K with synchrotron radiation (λ = 0.98 Å) to enhance resolution (<1.5 Å) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.